2,3,4-Trimethylbenzoic acid CAS number and properties
2,3,4-Trimethylbenzoic acid CAS number and properties
An In-Depth Technical Guide to Trimethylbenzoic Acids for the Research Scientist
A Note from the Senior Application Scientist: This technical guide was initially scoped to focus on 2,3,4-trimethylbenzoic acid. However, a comprehensive literature and database review revealed a significant scarcity of detailed, publicly available experimental data for this specific isomer. To provide a valuable and scientifically robust resource in the format requested, this guide has been structured to:
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Provide the confirmed core identification data for 2,3,4-Trimethylbenzoic Acid (CAS: 1076-47-7) .
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Present a comprehensive technical guide on the closely related and well-documented isomer, 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid, CAS: 480-63-7) , as an illustrative model for researchers.
This approach ensures that all protocols, spectral data, and safety information are accurate and verifiable, upholding the principles of scientific integrity. We believe this comparative context is of significant value to the research community.
Part 1: Core Identity of 2,3,4-Trimethylbenzoic Acid
2,3,4-Trimethylbenzoic acid is an aromatic carboxylic acid. While it is described in the literature, detailed characterization, application, and safety data are not as prevalent as for its other isomers. Its core identifiers are well-established.
Table 1: Core Identifiers for 2,3,4-Trimethylbenzoic Acid [1]
| Identifier | Value |
|---|---|
| CAS Number | 1076-47-7 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 2,3,4-trimethylbenzoic acid |
| Synonyms | Benzoic acid, 2,3,4-trimethyl- |
| InChI Key | HDIJZFORGDBEKL-UHFFFAOYSA-N |
Beyond these fundamental identifiers, extensive experimental data remains elusive in readily accessible databases. Therefore, the remainder of this guide will focus on the well-characterized isomer, 2,4,6-trimethylbenzoic acid, as a case study.
Part 2: An In-Depth Technical Guide to 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)
Introduction and Significance
2,4,6-Trimethylbenzoic acid, commonly known as mesitoic acid, is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its unique structural feature is the presence of two methyl groups ortho to the carboxylic acid function. This steric hindrance imparts remarkable properties, influencing its reactivity and making it a valuable tool in specialized applications, including as a sterically hindered base, a protective group, and an intermediate for pharmaceuticals, dyes, and photoinitiators.[2] This guide provides a detailed overview of its properties, synthesis, characterization, and handling.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of mesitoic acid are well-documented, providing a clear fingerprint for its identification and characterization.
Table 2: Physicochemical Properties of 2,4,6-Trimethylbenzoic Acid
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 480-63-7 | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 152-155 °C | [3] |
| Boiling Point | ~288.6 °C (estimate) | [3] |
| pKa | 3.45 (at 25 °C) | [3] |
| Solubility | Slightly soluble in chloroform, methanol, and water (722.5 mg/L) |[3] |
Spectroscopic Characterization:
The identity and purity of mesitoic acid are unequivocally confirmed by a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is distinct and simple due to the molecule's symmetry. It typically shows three signals: a sharp singlet for the two aromatic protons, a singlet for the six protons of the two ortho-methyl groups, and a singlet for the three protons of the para-methyl group. The carboxylic acid proton often appears as a broad singlet far downfield.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the molecule's symmetry, showing distinct signals for the carboxyl carbon, the substituted aromatic carbons (C1, C2/6, C4), the unsubstituted aromatic carbons (C3/5), and the methyl carbons (ortho and para).
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is prominent around 1700 cm⁻¹. Additional peaks in the fingerprint region correspond to C-H and C-C aromatic stretches.
Synthesis and Purification
Mesitoic acid is classically synthesized via the carboxylation of mesitylene. One common and scalable laboratory method involves a Friedel-Crafts-type reaction using a catalyst system followed by hydrolysis.
Workflow for the Synthesis of 2,4,6-Trimethylbenzoic Acid
Caption: General workflow for the synthesis and purification of 2,4,6-Trimethylbenzoic Acid.
Detailed Experimental Protocol (Illustrative)
This protocol is based on the general principles of arene carboxylation.[2][4]
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Reaction Setup: In a suitable pressure-rated reaction vessel equipped with mechanical stirring and a gas inlet, charge mesitylene (sym-trimethylbenzene) and the catalyst (e.g., an aluminum-based Lewis acid system).
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Carboxylation: Seal the vessel and begin stirring. Introduce carbon dioxide gas, maintaining a pressure of 0.18–0.4 MPa. Maintain the reaction temperature between 10–25 °C for 6 to 12 hours. The progress of the reaction can be monitored by taking aliquots and analyzing via TLC or GC.
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Scientific Rationale: The Lewis acid catalyst activates the aromatic ring, making it sufficiently nucleophilic to attack the electrophilic carbon of CO₂. The reaction is run under pressure to increase the concentration of dissolved CO₂ in the reaction medium, thereby driving the equilibrium towards the carboxylated product according to Le Châtelier's principle.
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Work-up: After the reaction is complete, cautiously vent the excess CO₂ pressure. Slowly add a mixture of hydrochloric acid and water to the reaction mixture. This step is exothermic and should be performed with cooling.
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Scientific Rationale: The acid-water mixture serves two purposes: it hydrolyzes the intermediate complex formed between the product and the catalyst, liberating the free carboxylic acid, and it dissolves the inorganic catalyst salts into the aqueous phase.
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Isolation: Heat the mixture to 65–75 °C to ensure complete hydrolysis and facilitate clean separation of the organic and aqueous layers. Separate the hot organic layer.
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Crystallization: Allow the organic layer to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the product.
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Purification: Collect the crude product by filtration. For high purity, recrystallize the solid from a suitable solvent such as ligroin, carbon tetrachloride, or water.[3] Dry the purified crystals under vacuum.
Key Applications in Research and Development
The steric hindrance provided by the two ortho-methyl groups is the defining feature that dictates the applications of mesitoic acid.
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Intermediate in Synthesis: It is a key precursor for synthesizing other valuable reagents, such as trimethylbenzoyl chloride, and is used in the production of dyes and pesticides.[5]
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Photoinitiators: Derivatives of mesitoic acid are used as photoinitiators in polymer chemistry, where they generate radicals upon exposure to UV light to initiate polymerization reactions.[5]
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Sterically Hindered Esters and Amides: The bulky nature of the mesitoyl group makes its esters and amides highly resistant to hydrolysis. This property is exploited in synthetic chemistry where it can serve as a robust protecting group for alcohols and amines.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. The following information is derived from safety data for 2,4,6-trimethylbenzoic acid.
Table 3: GHS Hazard Information for 2,4,6-Trimethylbenzoic Acid
| Hazard Class | GHS Classification | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation |
Source: ChemicalBook, based on GHS filings.[3]
Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[6]
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[7]
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First Aid:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash off immediately with soap and plenty of water.
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Inhalation: Move to fresh air.
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In all cases of exposure, seek medical attention.
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References
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PubChem. (n.d.). 2,3,4-Trimethylbenzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2010). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved January 26, 2026, from [Link]
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MOPAC. (n.d.). 2,3,4-trimethylbenzoic acid. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
-
NIST. (n.d.). 2,3,4-Trimethylbenzoic acid. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]
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Solubility of Things. (n.d.). 2,3,6-Trimethylbenzoic acid. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (1992). Acid Derivatives: Volume 2. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
Sources
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- 4. CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid - Google Patents [patents.google.com]
- 5. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
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